L-Seryl-L-tyrosylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
L-Seryl-L-tyrosylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-tyrosylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further reactions.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is commonly used for purification, ensuring the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-tyrosylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, potentially altering the peptide’s function.
Reduction: Reduction reactions can reverse oxidation or reduce disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfone derivatives, while reduction could restore thiol groups.
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of novel materials or as a catalyst in specific reactions.
Mechanism of Action
The mechanism by which L-Seryl-L-tyrosylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to specific cellular responses. The exact pathways and targets would depend on the peptide’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-tyrosylglycyl-L-threonyl-L-ornithyl-L-prolyl-L-ornithine: A similar peptide without the diaminomethylidene modifications.
L-Seryl-L-tyrosylglycyl-L-threonyl-L-ornithyl-L-prolyl-L-lysine: Another analog with lysine instead of ornithine.
Uniqueness
L-Seryl-L-tyrosylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence and modifications, which may confer distinct biological activities or chemical properties compared to its analogs.
Properties
CAS No. |
922717-86-0 |
---|---|
Molecular Formula |
C35H57N13O11 |
Molecular Weight |
835.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H57N13O11/c1-18(50)27(47-26(52)16-43-29(54)24(46-28(53)21(36)17-49)15-19-8-10-20(51)11-9-19)31(56)44-22(5-2-12-41-34(37)38)32(57)48-14-4-7-25(48)30(55)45-23(33(58)59)6-3-13-42-35(39)40/h8-11,18,21-25,27,49-51H,2-7,12-17,36H2,1H3,(H,43,54)(H,44,56)(H,45,55)(H,46,53)(H,47,52)(H,58,59)(H4,37,38,41)(H4,39,40,42)/t18-,21+,22+,23+,24+,25+,27+/m1/s1 |
InChI Key |
FEKLDFGVRCNCNM-XPVWPDISSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N)O |
Origin of Product |
United States |
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